molecular formula C19H19ClO6 B4638267 2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione CAS No. 832737-96-9

2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione

Cat. No.: B4638267
CAS No.: 832737-96-9
M. Wt: 378.8 g/mol
InChI Key: UTBCOLJEEYXSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione is a chemical compound with the molecular formula C19H19ClO6 and a molecular weight of 378.8 g/mol. This compound is known for its unique structure, which includes two methoxyphenyl groups and a chlorine atom attached to a propane-1,3-dione backbone. It is primarily used as a research chemical and a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione: Similar in structure but with methyl groups instead of methoxy groups.

    1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A diketone with methoxy groups but lacking the chlorine atom.

    1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol: Contains similar methoxyphenyl groups but with a different functional group arrangement.

Uniqueness

2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione is unique due to the presence of both methoxy groups and a chlorine atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

832737-96-9

Molecular Formula

C19H19ClO6

Molecular Weight

378.8 g/mol

IUPAC Name

2-chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C19H19ClO6/c1-23-13-7-5-11(9-15(13)25-3)18(21)17(20)19(22)12-6-8-14(24-2)16(10-12)26-4/h5-10,17H,1-4H3

InChI Key

UTBCOLJEEYXSQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(C(=O)C2=CC(=C(C=C2)OC)OC)Cl)OC

Origin of Product

United States

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